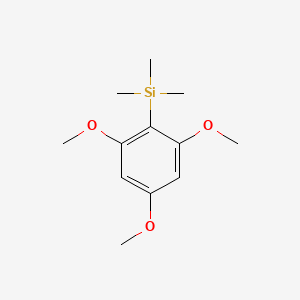

Trimethyl(2,4,6-trimethoxyphenyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

36086-05-2 |

|---|---|

Molecular Formula |

C12H20O3Si |

Molecular Weight |

240.37 g/mol |

IUPAC Name |

trimethyl-(2,4,6-trimethoxyphenyl)silane |

InChI |

InChI=1S/C12H20O3Si/c1-13-9-7-10(14-2)12(16(4,5)6)11(8-9)15-3/h7-8H,1-6H3 |

InChI Key |

SWNQQMHNOJGMGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Trimethyl 2,4,6 Trimethoxyphenyl Silane

Electrophilic Aromatic Substitution Reactions on the Trimethoxyphenyl Moiety

The 2,4,6-trimethoxyphenyl group in trimethyl(2,4,6-trimethoxyphenyl)silane is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of the 2,4,6-trimethoxyphenyl moiety, the 3- and 5-positions (ortho to the silyl (B83357) group and meta to two methoxy groups) are the available sites for substitution.

The trimethylsilyl (B98337) group also influences the regioselectivity of electrophilic aromatic substitution. The silicon-carbon bond can stabilize a positive charge in the β-position through hyperconjugation, which can affect the orientation of incoming electrophiles. wikipedia.org In electrophilic substitution of arylsilanes, ipso-substitution, where the electrophile replaces the silyl group, is a possible reaction pathway. wikipedia.org However, the strong activating and directing effects of the three methoxy groups are expected to dominate the reactivity of the trimethoxyphenyl ring.

While specific examples of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not extensively documented in readily available literature, the high electron density of the aromatic ring suggests that it would readily undergo such reactions under mild conditions. The steric hindrance from the trimethylsilyl group and the flanking methoxy groups might influence the reaction rates and the accessibility of the reactive sites to the electrophile.

Silicon-Carbon Bond Cleavage and Formation Reactions

The silicon-carbon bond in this compound is a key feature that dictates much of its chemical behavior. This bond can be cleaved under various conditions, including nucleophilic attack, acid catalysis, and radical pathways. Conversely, the formation of new silicon-carbon bonds is a fundamental aspect of organosilicon chemistry.

The silicon atom in this compound is susceptible to nucleophilic attack. Unlike carbon, silicon can expand its coordination sphere to form hypervalent intermediates, which facilitates nucleophilic substitution. libretexts.org The reaction typically proceeds through a pentacoordinate silicon intermediate. researchgate.net The ease of nucleophilic attack at silicon is influenced by the nature of the substituents on the silicon atom and the attacking nucleophile.

A common method for cleaving the silicon-carbon bond in arylsilanes is through the use of fluoride (B91410) ions. nih.gov Fluoride has a high affinity for silicon and readily attacks the silicon center, leading to the cleavage of the Si-C bond and the formation of a fluorosilane and a carbanion derived from the aromatic ring. This process is often used in synthetic chemistry for the controlled deprotection of silylated compounds. The cleavage of the silicon-carbon bond can also be initiated by other nucleophiles, such as organolithium reagents.

The general mechanism for nucleophilic substitution at silicon can be described as follows:

The nucleophile attacks the silicon atom, forming a trigonal bipyramidal pentacoordinate intermediate.

The leaving group, in this case, the trimethoxyphenyl anion, departs, leading to the formation of the substituted silane (B1218182).

The stability of the departing carbanion plays a role in the facility of this reaction. The electron-rich nature of the trimethoxyphenyl group may influence the stability of the corresponding anion.

The 2,4,6-trimethoxyphenyl group can serve as an acid-labile protecting group for the silicon atom. Under acidic conditions, the silicon-carbon bond can be selectively cleaved. This property is particularly useful in multi-step syntheses where a robust protecting group that can be removed under specific, mild acidic conditions is required.

The acid-catalyzed cleavage is believed to proceed via protonation of the electron-rich aromatic ring, which facilitates the departure of the silyl group. The reaction results in the formation of 1,3,5-trimethoxybenzene (B48636) and a silylated species, often a chlorosilane when hydrochloric acid is used. The ease of cleavage can be modulated by the nature of the other substituents on the silicon atom.

Below is a table summarizing the selective cleavage of the 2,4,6-trimethoxyphenyl (TMOP) group in the presence of other substituents on silicon, highlighting its utility as a protecting group.

| Starting Silane | Acidic Conditions | Product | Yield (%) |

|---|---|---|---|

| (TMOP)SiMe3 | HCl in Et2O | ClSiMe3 | >95 |

| (TMOP)SiEt3 | HCl in Et2O | ClSiEt3 | >95 |

| (TMOP)SiPhMe2 | HCl in Et2O | ClSiPhMe2 | >95 |

Organosilanes can participate in radical reactions, and the silicon center can be involved in the generation of silyl radicals. While tris(trimethylsilyl)silane (B43935) is a well-known reagent for radical-mediated reactions, other organosilanes can also undergo homolytic cleavage of the Si-H or Si-C bond under photoredox catalysis or with radical initiators. researchgate.netnih.gov

The cleavage of the C(sp²)–Si bond in arylsilanes can be achieved under visible-light-mediated photocatalysis. nih.gov This suggests that this compound could potentially be used to generate a trimethylsilyl radical or a trimethoxyphenyl radical under appropriate photocatalytic conditions.

Silyl radicals are known to be effective in activating alkyl halides, such as alkyl bromides, through halogen atom transfer. This process generates an alkyl radical, which can then participate in various carbon-carbon bond-forming reactions. The general scheme for this process is as follows:

Generation of a silyl radical from the organosilane precursor.

Halogen atom abstraction from the alkyl bromide by the silyl radical to form an alkyl radical and a silyl bromide.

The alkyl radical undergoes further reaction, such as addition to an alkene or coupling with another radical.

The feasibility of using this compound in such radical pathways would depend on the relative bond dissociation energies of the Si-C and Si-H (if present) bonds and the efficiency of the photocatalytic cycle.

Directed Ortho-Metalation and Regioselective Functionalization of the Trimethoxyphenyl Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The methoxy group is a well-established and effective directing group in DoM. wikipedia.org In this compound, the three methoxy groups strongly direct metalation to the adjacent ortho positions. Given the substitution pattern, the only available positions for deprotonation are the 3- and 5-positions. The presence of the trimethylsilyl group can also influence the regioselectivity of the metalation. Silyl groups themselves are not strong directing groups, but their steric bulk can hinder metalation at adjacent positions. uwindsor.ca However, in this case, the powerful directing ability of the methoxy groups is expected to be the dominant factor.

The general process for directed ortho-metalation of the trimethoxyphenyl ring would be:

Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent at low temperature.

Deprotonation occurs at the 3- or 5-position, directed by the flanking methoxy groups, to form a lithiated intermediate.

Quenching the reaction with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a chlorosilane) introduces a new substituent at the metalated position.

This methodology allows for the precise and regioselective introduction of functional groups onto the trimethoxyphenyl ring, providing access to a variety of substituted arylsilanes that can be used in further synthetic transformations.

Transformational Chemistry Leading to Advanced Organosilicon Structures

This compound can serve as a versatile building block for the synthesis of more complex and advanced organosilicon structures. The reactivity of both the silicon-carbon bond and the aromatic ring allows for a range of transformations that can lead to the construction of functionalized silanes, siloxanes, and silicon-containing polymers.

One pathway to advanced structures involves the functionalization of the trimethoxyphenyl ring via directed ortho-metalation, as described in the previous section. The introduction of reactive functional groups onto the aromatic ring opens up possibilities for cross-coupling reactions, polymerization, or the attachment of the molecule to surfaces or other molecular scaffolds.

Another approach involves the cleavage of the silicon-trimethoxyphenyl bond to generate a reactive silyl species. For example, acid-catalyzed cleavage can produce a chlorotrimethylsilane (B32843) derivative, which is a versatile precursor for the synthesis of a wide range of organosilicon compounds. wikipedia.org Chlorosilanes can react with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. This allows for the incorporation of the trimethylsilyl moiety into larger and more complex molecular architectures.

The hydrolysis of functionalized chlorosilanes can lead to the formation of siloxanes, which are the building blocks of silicone polymers. libretexts.org By carefully designing the substituents on the silicon atom, it is possible to synthesize polysiloxanes with tailored properties for various applications. nih.gov For example, functionalized siloxanes can be used as precursors to hybrid organic-inorganic materials, coatings, and resins. ijseas.comnih.gov

Reactions with Unsaturated Substrates (e.g., Acetylenes, Isocyanides)

Detailed research findings on the reactions of this compound with unsaturated substrates such as acetylenes and isocyanides are not available in the reviewed literature. While the reactivity of silanes with these functional groups is a known area of organosilicon chemistry nih.govnih.gov, specific examples and mechanistic studies involving this compound have not been reported.

Cycloaddition Reactions and Formation of Heterocyclic Organosilicon Systems

There is no specific information available in the surveyed literature regarding the participation of this compound in cycloaddition reactions to form heterocyclic organosilicon systems. The synthesis of silicon-containing heterocycles is an active area of research, with various methods being employed, including intramolecular silyl-Heck reactions and cycloadditions of other silicon-containing synthons. nih.govnsf.govnih.gov However, the application of this compound in such synthetic strategies has not been documented.

Advanced Spectroscopic Characterization and Structural Elucidation of Trimethyl 2,4,6 Trimethoxyphenyl Silane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of Trimethyl(2,4,6-trimethoxyphenyl)silane in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei (¹H, ¹³C, ²⁹Si), a comprehensive picture of the molecular framework and its electronic properties can be assembled.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HMQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, multi-dimensional techniques are crucial for unambiguous signal assignment and for probing through-bond and through-space connectivities.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons on the trimethoxyphenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with directly attached heteronuclei, typically ¹³C. It would be used to definitively assign the carbon signals of the aromatic ring, the methoxy (B1213986) groups, and the trimethylsilyl (B98337) methyl groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly powerful for connecting non-protonated (quaternary) carbons to nearby protons. For instance, an HMBC spectrum would show correlations from the methoxy protons to the aromatic carbons they are attached to, and from the trimethylsilyl protons to the silicon-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding. This is vital for conformational analysis. A NOESY spectrum could reveal spatial proximity between the protons of the trimethylsilyl group and the ortho-methoxy groups on the phenyl ring, providing insights into the rotational orientation around the Si-C bond.

These techniques, used in concert, allow for a complete and confident assignment of all ¹H and ¹³C NMR signals, which is the foundation for a detailed structural analysis in solution.

Solid-State NMR for Intermolecular Interactions and Packing

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information about the molecule's structure and environment in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ²⁹Si ssNMR would be particularly informative. Differences in chemical shifts between the solid-state and solution-state spectra can indicate the effects of crystal packing forces. Furthermore, ssNMR can reveal the presence of multiple, crystallographically distinct molecules in the asymmetric unit (polymorphism) and provide insights into intermolecular interactions, such as weak C-H···O or C-H···π contacts, which govern the crystal packing arrangement.

Silicon-29 NMR Chemical Shift Analysis and Correlation with Electronic Structure

Silicon-29 (²⁹Si) NMR is a highly sensitive probe of the electronic environment around the silicon atom. researchgate.netpascal-man.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The chemical shift of the ²⁹Si nucleus in this compound is significantly influenced by the nature of the substituents attached to it. The trimethylsilyl group itself provides a reference point, but the key influence comes from the 2,4,6-trimethoxyphenyl group.

The three methoxy groups on the phenyl ring are strong electron-donating groups due to the resonance effect. This increases the electron density on the aromatic ring, which in turn influences the silicon atom's electronic environment through the Si-C bond. This shielding effect would be expected to shift the ²⁹Si resonance to a specific range characteristic of arylsilanes bearing electron-rich substituents. By comparing the experimental ²⁹Si chemical shift to those of related compounds (e.g., trimethylphenylsilane, tetramethylsilane), one can quantify the electronic contribution of the trimethoxyphenyl substituent. rsc.org This analysis provides direct experimental evidence of the electronic interplay between the silicon center and its aromatic substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Trimethylsilyl | Si-(CH ₃)₃ | ~0.25 | ~ -1.0 |

| Methoxy (ortho) | 2,6-(OCH ₃) | ~3.75 | ~56.0 |

| Methoxy (para) | 4-(OCH ₃) | ~3.80 | ~55.5 |

| Aromatic | Ar-H (3,5) | ~6.20 | ~91.0 |

| Aromatic (Quaternary) | Ar-C -Si (1) | - | ~110.0 |

| Aromatic (Quaternary) | Ar-C -O (2,4,6) | - | ~162.0 |

X-ray Crystallography for Precise Molecular Architecture Determination and Bond Metric Analysis

Single-crystal X-ray crystallography provides the most definitive and precise structural information for a molecule in the solid state. researchgate.netresearchgate.netresearchgate.netrsc.orgnih.govsigmaaldrich.comd-nb.inforsc.org This technique allows for the exact determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

Interatomic Distances and Bond Angles in the Silicon Coordination Environment

An X-ray crystal structure of this compound would yield precise data on the geometry around the silicon atom. The silicon center is expected to exhibit a distorted tetrahedral geometry. Key parameters for analysis include:

Si-C(methyl) bond lengths: These are expected to be in the typical range for silicon-alkyl bonds.

Si-C(aryl) bond length: This bond is of particular interest, as its length can be influenced by the electronic properties of the trimethoxyphenyl ring.

C-Si-C bond angles: The angles between the three methyl groups and the aryl group will deviate slightly from the ideal tetrahedral angle of 109.5° due to steric effects. The C(aryl)-Si-C(methyl) angles may differ from the C(methyl)-Si-C(methyl) angles.

Analysis of these bond metrics provides a quantitative measure of the steric and electronic influences on the molecule's core structure. pascal-man.comresearchgate.netsigmaaldrich.com

Table 2: Expected Bond Lengths and Angles from X-ray Crystallography Note: Data based on values for structurally similar organosilicon compounds.

| Bond/Angle | Expected Value |

|---|---|

| Si-C (aryl) | ~1.86 - 1.88 Å |

| Si-C (methyl) | ~1.85 - 1.87 Å |

| C(aryl)-O(methoxy) | ~1.36 - 1.38 Å |

| C(methyl)-Si-C(methyl) | ~108 - 111° |

| C(aryl)-Si-C(methyl) | ~108 - 112° |

Conformational Analysis from Solid-State Structures

The solid-state structure reveals the molecule's preferred conformation, which is a balance of intramolecular steric repulsions and intermolecular packing forces. figshare.com A key conformational feature is the torsion angle defined by the plane of the phenyl ring and one of the Si-C(methyl) bonds. This angle indicates the rotational preference of the trimethylsilyl group relative to the bulky ortho-methoxy substituents on the aromatic ring. The crystal packing is also of great interest, as it would show how the molecules arrange themselves to maximize favorable intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which collectively define the supramolecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

No experimental Infrared or Raman spectroscopy data has been found for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis for Structural Insights

No experimental High-Resolution Mass Spectrometry data, including molecular formula confirmation or fragmentation patterns, has been found for this compound.

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization

No experimental Electronic Absorption (UV-Vis) or Emission (Fluorescence) spectroscopy data has been found for this compound.

Computational and Theoretical Investigations of Trimethyl 2,4,6 Trimethoxyphenyl Silane

Density Functional Theory (DFT) Studies of Electronic Structure, Bonding, and Charge Distribution

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. mpg.desemanticscholar.org For trimethyl(2,4,6-trimethoxyphenyl)silane, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), would be employed to optimize the molecule's three-dimensional structure. nih.gov

Such studies would focus on key structural and electronic parameters. The analysis would include the bond length and strength of the crucial silicon-aryl carbon bond, the bond angles around the silicon atom, and the dihedral angles describing the orientation of the trimethylsilyl (B98337) and trimethoxyphenyl groups.

Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) mapping is another valuable output, which visualizes the charge distribution across the molecule. The MEP map would identify electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, negative potential would be expected around the oxygen atoms of the methoxy (B1213986) groups, while the regions around the silicon and associated methyl protons might show a more positive character.

Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution on individual atoms and the nature of the bonding orbitals, such as the Si-C bond. sciencejournal.re

Table 1: Representative Calculated Geometric Parameters for this compound This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(Si-Caryl) | Bond length of the silicon to aryl carbon bond | ~1.88 Å |

| r(Si-Cmethyl) | Average bond length of silicon to methyl carbon bonds | ~1.87 Å |

| r(Caryl-O) | Average bond length of aryl carbon to methoxy oxygen | ~1.36 Å |

| ∠(Cmethyl-Si-Cmethyl) | Average bond angle between methyl groups on silicon | ~108.5° |

| ∠(Cmethyl-Si-Caryl) | Average bond angle between a methyl group and the aryl group | ~110.4° |

| τ(C-C-Si-C) | Dihedral angle defining the twist of the aryl group relative to a silyl (B83357) methyl group | Varies |

Table 2: Representative Calculated Electronic Properties for this compound This table is illustrative and represents typical data obtained from DFT calculations.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.55 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 5.65 |

| Ionization Potential (IP) | Approximate energy to remove an electron (-EHOMO) | ~ 6.20 |

| Electron Affinity (EA) | Approximate energy released when adding an electron (-ELUMO) | ~ 0.55 |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. acs.org For this compound, a key reaction of interest is the acid-catalyzed cleavage of the Si-C(aryl) bond, a process utilized in its application as a protecting group. acs.orgresearchgate.net

Theoretical studies would model this reaction by identifying the structures of reactants, intermediates, transition states, and products. By calculating the energy of each of these species, an energy profile for the reaction pathway can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a key determinant of the reaction rate.

For the cleavage reaction, calculations would likely investigate the protonation of the aromatic ring, followed by the attack of a nucleophile and subsequent breaking of the Si-C bond. The calculations would reveal whether the mechanism is concerted or stepwise and provide a three-dimensional structure of the fleeting transition state. acs.org

Table 3: Illustrative Calculated Energies for the Protodesilylation Reaction Pathway This table is illustrative and represents typical data obtained from quantum chemical calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H+ | 0.0 |

| Intermediate | Wheland-type intermediate (protonated arene) | -5.2 |

| Transition State | Structure for Si-C bond cleavage | +15.8 |

| Products | Trimethylsilanol + 1,3,5-Trimethoxybenzene (B48636) | -20.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nsf.govrsc.org An MD simulation of this compound would model the motions of its atoms, revealing its conformational flexibility.

A primary focus of such a simulation would be to explore the rotational barriers around key single bonds, particularly the Si-C(aryl) bond and the C(aryl)-O(methoxy) bonds. This exploration generates a "conformational landscape," identifying the most stable (lowest energy) conformations and the energy required to transition between them. The bulky trimethylsilyl group and the three methoxy groups create significant steric hindrance, which would be expected to result in a preferred rotational orientation of the aromatic ring relative to the silyl group.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how solvent molecules arrange themselves around the solute and calculate interaction energies. This provides a microscopic understanding of solubility and how the solvent might influence the molecule's conformation and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be compared directly with experimental data to validate the accuracy of the computational model. scirp.org

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei. These predicted values would be compared against experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often point to specific conformational or electronic effects not initially considered.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These calculations help in assigning specific absorption bands to the vibrations of particular functional groups, such as the Si-C bond stretch or the C-O stretches of the methoxy groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption bands in the UV-Vis spectrum. This would provide information on the wavelengths of light the molecule absorbs and the nature of the orbitals involved in these electronic excitations.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is illustrative and represents typical data obtained from such a comparative study.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Si-CH₃) | δ 0.28 ppm | δ 0.25 ppm |

| ¹³C NMR (Si-CH₃) | δ -1.5 ppm | δ -1.2 ppm |

| ²⁹Si NMR | δ -8.0 ppm | δ -7.7 ppm |

| IR Stretch (Si-Caryl) | 1120 cm⁻¹ | 1115 cm⁻¹ |

| UV-Vis (λmax) | 278 nm | 280 nm |

Structure-Activity/Reactivity Relationship Modeling for Silane (B1218182) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity or reactivity. nih.govnih.gov To model the reactivity of silane derivatives, this compound would serve as one data point in a larger set of related compounds.

The process involves:

Building a Dataset: A series of arylsilane derivatives with varying substituents on the aryl ring and/or the silicon atom would be compiled.

Measuring Reactivity: A specific reactivity metric would be experimentally measured for each compound, such as the rate constant for the acid-catalyzed cleavage of the Si-C bond.

Calculating Descriptors: For each molecule in the series, a set of numerical descriptors would be calculated. These can include electronic descriptors from DFT (like HOMO/LUMO energies, atomic charges), steric descriptors (molecular volume, surface area), and physicochemical properties (lipophilicity).

Model Development: Statistical methods, from multiple linear regression to machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity.

The resulting QSAR model could then be used to predict the reactivity of new, un-synthesized silane derivatives, providing a valuable tool for the rational design of new silylation reagents or molecules with tailored properties.

Applications of Trimethyl 2,4,6 Trimethoxyphenyl Silane in Advanced Materials Science and Catalysis

Role as a Precursor in Polymer and Hybrid Material Synthesis

Trimethyl(2,4,6-trimethoxyphenyl)silane serves as a valuable precursor in the synthesis of specialized polymers and hybrid materials due to the distinct properties conferred by its 2,4,6-trimethoxyphenyl group.

The synthesis of organosilicon polymers and resins often utilizes precursors that can impart specific electronic and steric characteristics to the final material. The bulky 2,4,6-trimethoxyphenyl group in this compound introduces significant steric hindrance, which can be exploited to control polymer architecture and properties. This steric bulk can influence chain packing, solubility, and the thermal and mechanical properties of the resulting polymers. While specific studies on polymers derived solely from this compound are not extensively documented, the principles of using sterically demanding silanes suggest that its incorporation could lead to polymers with increased free volume and modified rheological behavior. taylorfrancis.com

The electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring can also influence the electronic properties of the resulting polymers. These groups can increase the electron density of the silicon center and the polymer backbone, which may be advantageous in applications requiring specific dielectric properties or in the development of materials with tailored refractive indices. The silylation potential of various triorganyl(2,4,6-trimethoxyphenyl)silanes, including the trimethyl derivative, has been explored, highlighting their utility as reagents for introducing the bulky silyl (B83357) group into other molecules, which can be a step in the synthesis of more complex polymer structures. researchgate.net

Table 1: Potential Influence of Structural Moieties of this compound on Polymer Properties

| Structural Moiety | Potential Effect on Polymer Properties |

| Trimethylsilyl (B98337) group | Provides a reactive site for polymerization and contributes to the organosilicon character. |

| 2,4,6-Trimethoxyphenyl group | Introduces significant steric bulk, potentially increasing free volume and affecting chain packing. |

| Methoxy groups | Act as electron-donating groups, potentially influencing the electronic and dielectric properties of the polymer. |

Hybrid organic-inorganic materials, often synthesized via the sol-gel process, combine the properties of both organic and inorganic components at the molecular level. ias.ac.insol-gel.net Silanes are critical precursors in this process, forming the inorganic siloxane (Si-O-Si) network while the organic substituents provide functionality. mdpi.com this compound can be used in sol-gel synthesis to incorporate the bulky and functional trimethoxyphenyl group into a silica-based network. ias.ac.in

The hydrolysis and condensation of the methoxy groups on the silicon atom of this compound would lead to its integration into the inorganic matrix. The presence of the large organic group can be used to control the network's porosity and to impart hydrophobicity to the material's surface. While specific studies detailing the use of this particular silane (B1218182) in hybrid materials are limited, the general principles of sol-gel chemistry with organofunctional silanes suggest its potential for creating materials with tailored surface properties and compatibility with organic polymers for composite applications. mdpi.com

In the semiconductor industry, there is a continuous demand for materials with low dielectric constants (low-k) to serve as interlayer dielectrics (ILDs) to reduce signal delay and power consumption in integrated circuits. electrochem.orgnih.gov One common strategy to lower the dielectric constant of silica-based materials is to introduce bulky organic groups, which increases the free volume and reduces the density of polarizable Si-O bonds. researchgate.net

Table 2: Comparison of Silane Precursors for Low-k Dielectric Films

| Precursor | Key Features | Potential Dielectric Constant (k) Range |

| Trimethylsilane | Contains methyl groups to introduce carbon. | 2.4 - 3.2 electrochem.org |

| Tetramethylsilane | Higher carbon content than trimethylsilane. | 2.4 - 3.2 electrochem.org |

| Tris(trimethylsiloxy)silane | Contains Si-O-Si linkages in the precursor. | ~2.7 researchgate.net |

| This compound | Contains a bulky aromatic group for potential porosity. | Hypothetically < 3.0 |

Surface Modification and Functionalization using this compound

The surface properties of materials can be tailored for specific applications through chemical modification. Silane coupling agents are frequently used for this purpose, as they can form stable bonds with hydroxyl-rich surfaces, such as those of silica (B1680970), glass, and metal oxides. researchgate.netwalshmedicalmedia.comresearchgate.net The trimethoxy groups of this compound can hydrolyze to form reactive silanol (B1196071) groups, which can then condense with surface hydroxyls to form a covalently bound monolayer. mpg.dekyoto-u.ac.jpresearchgate.netbohrium.comnrel.gov

The bulky and hydrophobic 2,4,6-trimethoxyphenyl group would then be exposed on the surface, significantly altering its properties. This modification would be expected to increase the hydrophobicity of the surface, which could be beneficial for applications such as creating water-repellent coatings, improving the dispersion of nanoparticles in non-polar polymers, and controlling the interfacial properties in composite materials. researchgate.netdntb.gov.uaicrc.ac.ir While studies on phenyltrimethoxysilane (B147435) have demonstrated the ability of phenyl groups to modify surface properties, the additional steric bulk and electronic effects of the three methoxy groups in this compound could lead to even more pronounced changes in surface energy and chemical reactivity. researchgate.net

Catalytic Activity or Ligand Behavior in Transition Metal Catalysis

The field of catalysis often relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Organosilicon compounds can, in some cases, act as ligands for transition metals.

While there is no direct evidence of this compound itself acting as a ligand in transition metal catalysis, the broader context of organosilicon chemistry and ligand design offers some insights. For instance, other silyl-containing molecules have been shown to act as ligands for transition metals. nih.gov The 2,4,6-trimethoxyphenyl group is electronically rich due to the methoxy substituents, which could potentially interact with a metal center.

More relevantly, the closely related compound, tris(2,4,6-trimethoxyphenyl)phosphine, is known to be a highly effective Lewis base catalyst in various organic reactions. nih.gov This suggests that the 2,4,6-trimethoxyphenyl moiety can play a significant role in promoting catalytic activity. It is conceivable that this compound could be chemically modified to create a multidentate ligand where the silyl group serves as an anchor and the aromatic ring, or a functional group attached to it, coordinates to a metal. Such a ligand could offer a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities. mdpi.commostwiedzy.pl

Applications in Organic Electronics and Photoinitiation Systems

Direct applications of this compound in organic electronics and photoinitiation systems have not been reported in the reviewed scientific literature. However, the broader classes of organosilanes and acylsilanes have established roles in these fields, providing a basis for potential, yet unconfirmed, utility.

Organosilanes are increasingly recognized in the electronics industry for their ability to modify surfaces, act as coupling agents, and serve as precursors for specialized electronic materials. nbinno.com Their utility stems from the formation of stable siloxane networks and the tailorability of their organic functional groups. nbinno.com They are used in applications such as dielectric layers and for promoting adhesion in microelectronic packaging. nbinno.com

In the realm of photoinitiation, which is crucial for photopolymerization processes, specific acylsilanes have demonstrated significant potential. For instance, Tetrakis(2,4,6-trimethylbenzoyl)silane has been identified as a novel Type I photoinitiator for visible light curing. researchgate.nettuwien.at This class of compounds undergoes α-cleavage upon light exposure to form radicals that initiate polymerization. researchgate.net Other research has focused on silane-based photoinitiators where a photoinitiating moiety is chemically bonded to a silane or organopolysiloxane. cnrsinnovation.comgoogle.com These bifunctional molecules can improve the dispersion of fillers in a polymer matrix and create a strong bond between inorganic and organic components after photopolymerization. cnrsinnovation.com

Furthermore, multicomponent photoinitiating systems incorporating silanes have been developed. For example, tris(trimethylsilyl)silane (B43935) has been used as a co-initiator in three-component systems for the photopolymerization of acrylates under UV-Vis light and in dental adhesives. rsc.orgnih.gov

While these findings underscore the versatility of organosilanes in electronics and photoinitiation, there is no specific data linking this compound to these applications. The table below summarizes the applications of related silane compounds in these areas.

| Compound Class/Specific Compound | Application Area | Research Finding |

| Organosilanes | Organic Electronics | Used for surface modification, as coupling agents, and as precursors for dielectric layers. nbinno.comdakenchem.comcfmats.com |

| Tetrakis(2,4,6-trimethylbenzoyl)silane | Photoinitiation Systems | A cleavable Type I visible light photoinitiator. researchgate.nettuwien.at |

| Bifunctional Silane Photoinitiators | Photoinitiation Systems | Combine a grafting group and a photoinitiator to create durable composite materials. cnrsinnovation.com |

| Tris(trimethylsilyl)silane | Photoinitiation Systems | Acts as an effective co-initiator in three-component systems for acrylate (B77674) polymerization. rsc.orgnih.gov |

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes and Green Chemistry Principles for Aryl-Silanes

The synthesis of aryl-silanes is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and energy efficiency. mdpi.comresearchgate.net Traditional methods for creating aryl-silanes often involve stoichiometric reagents and harsh reaction conditions. scholaris.ca Current research is focused on developing more sustainable alternatives.

Key green chemistry principles being applied to aryl-silane synthesis include:

Catalytic Processes: The development of novel catalytic systems is a primary focus. For instance, palladium-catalyzed silylation of aryl chlorides presents a more environmentally benign route to aryltrimethylsilanes. organic-chemistry.org These methods often exhibit high functional group tolerance and can be performed under milder conditions.

Chlorine-Free Routes: A significant goal is the development of chlorine-free synthetic pathways. mdpi.com The use of chlorosilanes in traditional syntheses raises environmental concerns. mdpi.com Alternative approaches, such as the direct synthesis of alkoxysilanes, are being explored to circumvent the use of chlorinated compounds. mdpi.com

Renewable Feedstocks: While not yet fully realized for complex aryl-silanes, the long-term vision includes the use of silicon derived from renewable sources and bio-based aromatic precursors.

Future research in this area will likely focus on the development of robust and versatile catalytic systems that can accommodate a wide range of substrates, including sterically hindered ones like the 2,4,6-trimethoxyphenyl group. The use of earth-abundant metal catalysts is also a growing area of interest.

Integration of Trimethyl(2,4,6-trimethoxyphenyl)silane in Supramolecular Assemblies and Nanoscale Architectures

The distinct steric and electronic characteristics of the this compound molecule make it a promising candidate for incorporation into supramolecular assemblies and nanoscale architectures. The bulky 2,4,6-trimethoxyphenyl group can direct the self-assembly of molecules, leading to ordered structures with unique properties.

Organosilanes are already utilized in the fabrication of various nanomaterials:

Mesoporous Silica (B1680970) Nanoparticles: Organosilanes can be used as precursors for the synthesis of mesoporous silica nanoparticles with tailored functionalities. sigmaaldrich.com The incorporation of the trimethoxyphenyl group could impart specific recognition or catalytic properties to these materials.

Self-Assembled Monolayers (SAMs): Organosilanes readily form self-assembled monolayers on various substrates. ethz.ch The bulky nature of the 2,4,6-trimethoxyphenyl group could be exploited to create surfaces with controlled wettability, adhesion, or chemical reactivity.

Hierarchical Structures: Methods for the fabrication of hierarchical micro- and nanoscale structures from organosilanes have been developed. researchgate.net These techniques could be adapted to create complex architectures incorporating this compound, with potential applications in electronics, optics, and sensing.

Future research will likely explore the use of this compound in the design of smart materials that respond to external stimuli. The potential for this compound to act as a building block in the bottom-up fabrication of functional nanodevices is a particularly exciting avenue for investigation.

Advancements in Stereoselective Synthesis and Reactions Involving this compound

The development of stereoselective methods for the synthesis and reaction of chiral silanes is a rapidly advancing field. proquest.com While specific research on the stereoselective synthesis of this compound is not yet widely reported, general strategies for the creation of chiral organosilanes can be applied.

Current approaches to stereoselective silane (B1218182) chemistry include:

Asymmetric Hydrosilylation: The catalytic asymmetric hydrosilylation of alkenes and alkynes is a powerful tool for the synthesis of chiral organosilanes.

Enantioselective C-H Silylation: Direct, enantioselective C-H functionalization to introduce a silyl (B83357) group is a highly desirable but challenging transformation.

Stereospecific Cross-Coupling Reactions: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can provide access to enantioenriched aryl-silanes.

The bulky 2,4,6-trimethoxyphenyl group in this compound could play a significant role in directing the stereochemical outcome of reactions. Future research may focus on leveraging this steric hindrance to achieve high levels of stereocontrol in reactions at or near the silicon center. The development of chiral catalysts specifically designed to accommodate such bulky substrates will be crucial for progress in this area.

Challenges and Opportunities in the Scalable Production and Industrial Application of Analogous Silanes

The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges for specialized silanes like this compound. However, overcoming these hurdles can unlock a wide range of industrial applications.

Challenges:

Process Safety: The handling of reactive intermediates and reagents, such as organometallic compounds, requires careful consideration of process safety at an industrial scale. researchgate.net

Purification: Achieving high purity on a large scale can be challenging and may require specialized and costly purification techniques.

Waste Management: The generation of significant amounts of waste, particularly from stoichiometric reactions, is a major concern for industrial processes.

Opportunities:

Continuous Flow Chemistry: The adoption of continuous flow manufacturing can address many of the safety and scalability challenges associated with hazardous reactions. mdpi.com It allows for better control of reaction parameters and can lead to improved yields and purity.

Advanced Materials: The unique properties of functionalized aryl-silanes make them valuable components in high-performance materials, such as polymers, coatings, and adhesives. zmsilane.comrissochem.comrussoindustrial.ru

Electronics and Photonics: The potential for these compounds to be used in the fabrication of electronic and photonic devices provides a strong incentive for developing scalable production methods.

Future efforts will likely focus on process optimization and the development of more cost-effective and sustainable manufacturing routes. The identification of high-value applications will be a key driver for investment in the scalable production of these specialized silanes.

Synergistic Approaches Combining Experimental and Theoretical Studies for Mechanistic Elucidation and Predictive Modeling

The combination of experimental and theoretical methods provides a powerful approach for understanding the reaction mechanisms of organosilanes and for predicting their properties and reactivity. acs.org This synergistic approach is crucial for the rational design of new synthetic routes and functional materials.

Experimental Techniques:

Spectroscopic Methods: Techniques such as NMR, IR, and mass spectrometry are essential for characterizing the structure and purity of organosilane compounds.

Kinetic Studies: Measuring reaction rates and determining kinetic parameters provides valuable insights into reaction mechanisms.

X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive structural information for crystalline organosilanes and their intermediates.

Theoretical and Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction pathways, transition state structures, and electronic properties of organosilanes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of organosilanes in complex environments, such as at interfaces or in solution. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the properties and activities of new organosilane compounds based on their chemical structure.

By combining experimental data with computational models, researchers can gain a deeper understanding of the factors that govern the reactivity and performance of compounds like this compound. This knowledge can then be used to guide the design of new experiments and to accelerate the discovery and development of new technologies based on these versatile molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.